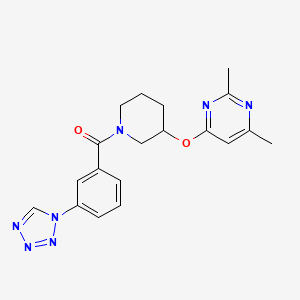

(3-(1H-tetrazol-1-yl)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O2/c1-13-9-18(22-14(2)21-13)28-17-7-4-8-25(11-17)19(27)15-5-3-6-16(10-15)26-12-20-23-24-26/h3,5-6,9-10,12,17H,4,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXPYEVXIUOPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of a tetrazole group in its structure suggests it may act as a bioisostere for carboxylic acid groups, potentially enhancing binding affinity and metabolic stability.

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities. These activities suggest that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of a tetrazole group may enhance its metabolic stability, while the presence of a dimethylpyrimidinyl group may influence its absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification. Based on its structural features, it may have potential therapeutic effects in various disease states, including viral infections, inflammation, and cancer.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the tetrazole group in its structure is stable under both acidic and basic conditions, suggesting that the compound may be stable in various physiological environments.

Biochemical Analysis

Biochemical Properties

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been found to interact with xanthine oxidase (XO), a key enzyme involved in purine metabolism. The tetrazole group of the compound targets a subpocket of the XO active site, contributing to its inhibitory potency against XO.

Cellular Effects

In cellular contexts, this compound has been shown to exhibit cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. This suggests that the compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, the compound acts as a mixed-type inhibitor for xanthine oxidase, with the tetrazole moiety occupying a subpocket in the XO active site.

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , also known by its CAS number 2097930-93-1 , has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and other pharmacological applications.

Chemical Structure and Properties

The compound features a tetrazole ring, a piperidine moiety, and a pyrimidine derivative, which contribute to its unique pharmacological profile. The structural formula can be represented as follows:

This complex structure is significant in determining the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole-containing compounds. For instance, compounds similar in structure to the one discussed have shown promising activity against various pathogens:

- Staphylococcus aureus

- Escherichia coli

In a comparative study, certain derivatives exhibited antimicrobial activity comparable to standard antibiotics like ampicillin. The minimum inhibitory concentrations (MIC) for some tested compounds ranged from 100 to 400 µg/mL , indicating moderate to good efficacy against these bacteria .

Cytotoxic Effects

Research has also focused on the cytotoxicity of this compound against cancer cell lines. In one study, derivatives of tetrazole were evaluated for their cytotoxic effects using the MTT assay , which measures cell viability. The results indicated that some derivatives exhibited significant cytotoxicity against various carcinoma cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 17 | Liver | 5.35 |

| 17 | Lung | 8.74 |

| Cisplatin | Liver | 3.78 |

| Cisplatin | Lung | 6.39 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents with lower toxicity compared to traditional chemotherapeutics .

The biological activity of tetrazole derivatives is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit the formation of the HIV gp41 six-helix bundle, demonstrating potential as antiviral agents .

Case Studies

- Antimicrobial Evaluation : A study involving several tetrazole derivatives demonstrated that compounds with similar structures had significant antibacterial effects against clinical isolates of both Gram-positive and Gram-negative bacteria. The results emphasized the importance of structural modifications in enhancing antimicrobial potency .

- Cytotoxicity Against Cancer Cells : Another investigation into the cytotoxic properties of tetrazole derivatives revealed that specific modifications led to increased activity against lung and liver carcinoma cells while maintaining low toxicity towards normal cells. This dual effect is crucial for developing safer therapeutic options .

Scientific Research Applications

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 392.45 g/mol. Its structure features a tetrazole ring, which is known for enhancing the bioactivity of compounds due to its ability to form hydrogen bonds and interact with biological targets.

Structural Features

- Tetrazole Ring : Enhances solubility and biological activity.

- Piperidine Moiety : Contributes to the compound's ability to penetrate biological membranes.

- Dimethylpyrimidine Group : May enhance selectivity for certain biological targets.

Anticancer Activity

Research indicates that compounds containing tetrazole and piperidine structures exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. This is particularly relevant in the development of targeted therapies for various cancers.

Antimicrobial Properties

The presence of the tetrazole group has been associated with antimicrobial activity. Compounds similar to this compound have demonstrated efficacy against a range of bacterial strains, suggesting potential applications as new antibiotics.

Neurological Applications

Given the piperidine component, this compound may also play a role in neurological therapies. Research has indicated that piperidine derivatives can act as modulators of neurotransmitter systems, which could be beneficial in treating conditions such as anxiety or depression.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated a series of tetrazole-containing compounds for their anticancer effects. The results demonstrated that certain derivatives significantly inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Study 2: Antimicrobial Activity

Another research article highlighted the antimicrobial properties of tetrazole derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications to the piperidine structure enhanced activity against resistant strains, suggesting a promising avenue for developing new antibiotics .

Study 3: Neuropharmacological Effects

Research focusing on piperidine derivatives revealed their potential as anxiolytic agents. In preclinical trials, compounds similar to this compound showed significant reductions in anxiety-like behavior in rodent models, indicating their potential use in treating anxiety disorders .

Comparison with Similar Compounds

Core Heterocyclic Systems and Substituent Analysis

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

| Compound Name / ID | Core Structure | Key Substituents | Pharmacological Implications |

|---|---|---|---|

| Target Compound | Phenyl-methanone | 1H-tetrazole, 2,6-dimethylpyrimidinyloxy-piperidine | Enhanced metabolic stability (tetrazole); moderate lipophilicity (dimethylpyrimidine) . |

| 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivative () | Pyrido[3,4-d]pyrimidinone | Piperidine-linked sulfonylphenyl, pyrazole | Polar sulfonyl group may reduce membrane permeability compared to dimethylpyrimidine . |

| (3,5-Dimethylpyrazol-1-yl)-phenyl-methanone () | Pyrazolo[3,4-d]pyrimidine | Dimethylpyrazole, phenylpyrazolopyrimidine | Rigid fused-ring system could limit target engagement flexibility . |

| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone () | Piperazinyl-methanone | 2,3-Dimethylphenyl, pyrazole | Piperazine improves solubility but lacks pyrimidine’s aromatic interactions . |

Physicochemical Properties

Hypothetical property comparisons (estimated):

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| Molecular Weight (g/mol) | ~420 | ~550 | ~450 |

| cLogP | 2.8–3.5 | 1.5–2.0 (polar sulfonyl) | 3.0–3.8 (rigid fused rings) |

| Hydrogen Bond Acceptors | 7 | 9 | 6 |

Key Observations :

Binding and Selectivity

While direct activity data are unavailable, structural analogs suggest:

Q & A

Q. What are the key considerations for synthesizing (3-(1H-tetrazol-1-yl)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone?

The synthesis of this compound typically involves multi-step reactions, including coupling the tetrazole-substituted phenyl group with the pyrimidine-oxy-piperidine moiety. Critical steps include:

- Coupling Reactions : Use of catalysts (e.g., Pd-based) for cross-coupling reactions under inert atmospheres (N₂/Ar) to avoid oxidation .

- Purification : Column chromatography or recrystallization to isolate intermediates, monitored by TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) .

- Characterization : NMR (¹H/¹³C) for structural confirmation (e.g., δ 8.1–8.3 ppm for tetrazole protons, δ 2.5–2.7 ppm for piperidine CH₂ groups) and mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 420–450) .

Q. How can researchers confirm the structural integrity of this compound?

Combined spectroscopic and computational methods are essential:

- X-ray Crystallography : Resolves bond lengths (e.g., C-N: ~1.34 Å in tetrazole rings) and angles, critical for validating stereochemistry .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental IR/NMR data to detect anomalies .

- HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients (retention time: 10–12 min) to ensure >95% purity .

Advanced Research Questions

Q. How can contradictory data in spectroscopic characterization be resolved?

Contradictions (e.g., unexpected NMR splitting patterns) may arise from dynamic effects like tautomerism or solvent interactions. Mitigation strategies:

- Variable Temperature NMR : Identify temperature-dependent shifts (e.g., tetrazole NH protons broadening at 25°C vs. sharpening at −40°C) .

- Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts on chemical shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

Q. What experimental designs are optimal for studying this compound’s bioactivity?

For biological studies (e.g., enzyme inhibition):

- Dose-Response Assays : Use IC₅₀ curves (e.g., 0.1–100 µM concentrations) with triplicate measurements to assess potency .

- Molecular Docking : Apply AutoDock Vina to predict binding modes (e.g., pyrimidine-oxy group interacting with kinase ATP pockets) .

- Statistical Validation : ANOVA/Tukey’s test (p < 0.05) to compare activity across analogs .

Q. How can structure-activity relationships (SAR) be systematically explored?

A tiered SAR approach is recommended:

- Core Modifications : Replace tetrazole with triazole (synthesize via click chemistry) to evaluate potency changes .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyrimidine ring and measure logP/solubility shifts .

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ > 60 min desirable) .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis?

Yield optimization requires:

- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for Suzuki-Miyaura coupling efficiency .

- Reaction Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity) for intermediate solubility .

- DOE (Design of Experiments) : Use factorial designs to optimize temperature (60–100°C) and stoichiometry (1:1 vs. 1:1.2 ratios) .

Q. How can computational modeling guide synthetic routes?

- Retrosynthetic Analysis : Apply AI-based tools (e.g., Chematica) to identify viable pathways .

- Transition State Modeling : Use Gaussian 16 to calculate activation energies for rate-limiting steps (e.g., SNAr reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.